

In-Depth Technical Guide: 2,3-Dibromo-2-methylpentane

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Compound of Interest

Compound Name: 2,3-Dibromo-2-methylpentane

Cat. No.: B14629140

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Introduction

This technical guide provides a comprehensive overview of **2,3-dibromo-2-methylpentane**, a halogenated alkane. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed chemical and safety information. This guide covers the compound's identification, chemical and physical properties, a representative synthesis protocol, and known reactivity. It should be noted that while this guide aims to be thorough, detailed experimental data for this specific compound is limited in publicly accessible literature.

Chemical Identification and Properties

2,3-Dibromo-2-methylpentane is identified by the IUPAC name **2,3-dibromo-2-methylpentane** and the CAS Number 54305-88-3.^{[1][2][3][4]} Key identifying information and computed chemical properties are summarized in the tables below.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2,3-dibromo-2-methylpentane[2]
CAS Number	54305-88-3[1][2][3][4]
Molecular Formula	C ₆ H ₁₂ Br ₂ [1][2][3][4]
Molecular Weight	243.97 g/mol [1][2][3][4]
Canonical SMILES	CCC(C(C)(C)Br)Br[2][3]
InChI Key	RKAVGFXDDBJGEI-UHFFFAOYSA-N[2][3]

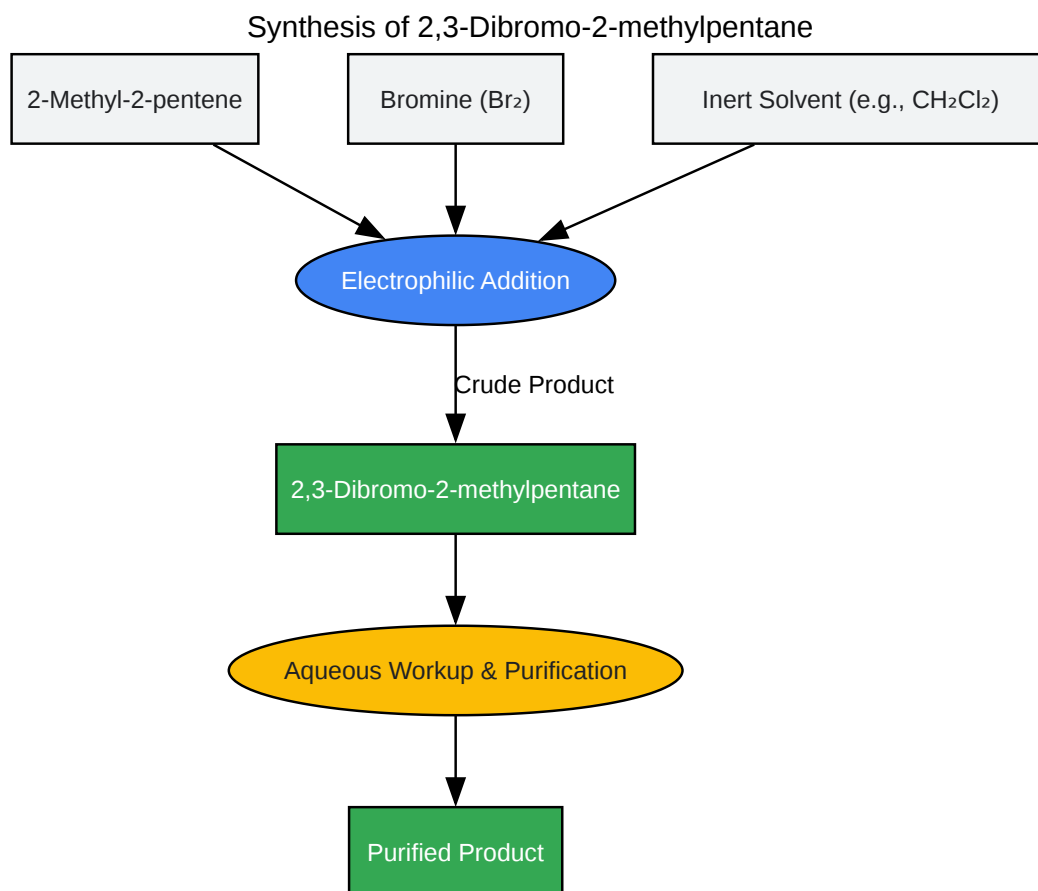
Table 2: Computed Physicochemical Properties

Property	Value
XLogP3	3.3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	2
Exact Mass	243.92853 Da
Monoisotopic Mass	241.93058 Da
Topological Polar Surface Area	0 Å ²
Heavy Atom Count	8
Complexity	68.9

Note: The data in Table 2 is computationally derived and may differ from experimental values.

Synthesis of 2,3-Dibromo-2-methylpentane

A common synthetic route to vicinal dibromides such as **2,3-dibromo-2-methylpentane** is the electrophilic addition of bromine (Br₂) across a double bond. A plausible precursor for this synthesis is 2-methyl-2-pentene.



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Caption: Synthetic workflow for **2,3-Dibromo-2-methylpentane**.

Experimental Protocol: Synthesis from 2-Methyl-2-pentene

The following is a representative experimental protocol for the synthesis of **2,3-dibromo-2-methylpentane**. This protocol is based on standard laboratory procedures for the bromination of alkenes.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-2-pentene in a suitable inert solvent, such as dichloromethane (CH_2Cl_2), and cool the mixture in an ice bath to 0°C .
- **Addition of Bromine:** Slowly add a solution of bromine (Br_2) in dichloromethane to the stirred alkene solution. The addition should be dropwise to control the exothermic reaction. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.
- **Reaction Monitoring:** Continue the addition until a faint, persistent bromine color is observed, indicating that the alkene has been consumed. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching:** After the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- **Workup:** Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO_3), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by distillation under reduced pressure to yield pure **2,3-dibromo-2-methylpentane**.

Reactivity

A known reaction of **2,3-dibromo-2-methylpentane** is dehalogenation. Treatment with zinc dust results in an elimination reaction to form an alkene, likely 3-methyl-2-pentene, and zinc bromide (ZnBr_2).

Spectroscopic Data

Detailed experimental spectroscopic data such as ^1H NMR and ^{13}C NMR for **2,3-dibromo-2-methylpentane** are not readily available in public databases. However, based on its structure, the following spectral features would be anticipated:

- ^1H NMR: The spectrum would be complex due to the presence of a stereocenter at the C3 position. One would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methyl groups (singlets), and a multiplet for the proton at the C3 position.
- ^{13}C NMR: Six distinct signals would be expected, corresponding to the six carbon atoms in the molecule.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (^{79}Br and ^{81}Br isotopes).

Safety Information

A specific Material Safety Data Sheet (MSDS) for **2,3-dibromo-2-methylpentane** is not widely available. However, based on the data for similar halogenated alkanes, the compound should be handled with care. Potential hazards include:

- Skin and eye irritation.
- Harmful if swallowed or inhaled.

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Applications in Drug Development

There is currently no significant information in the scientific literature to suggest that **2,3-dibromo-2-methylpentane** is used as a key intermediate or has direct applications in drug development. Its primary utility is likely as a reagent in specialized organic synthesis.

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References

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